molecular formula C15H11Cl2NO4S B13719961 (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone

(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone

Cat. No.: B13719961
M. Wt: 372.2 g/mol
InChI Key: PXFURKRSSREDJW-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is a complex organic compound with significant potential in various scientific fields. This compound features a dichloromethoxyphenyl group attached to a dioxidobenzoisothiazolyl methanone structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone typically involves multiple steps, including the formation of the dichloromethoxyphenyl group and the dioxidobenzoisothiazolyl methanone structure. Common synthetic routes may involve:

    Formation of Dichloromethoxyphenyl Group: This step often includes chlorination and methoxylation reactions under controlled conditions.

    Formation of Dioxidobenzoisothiazolyl Methanone:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichloro-4-methoxyphenyl)benzoisothiazole: Similar structure but lacks the dioxidobenzo group.

    (3,5-Dichloro-4-methoxyphenyl)thiophene: Contains a thiophene ring instead of an isothiazole ring.

Uniqueness

(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is unique due to the presence of both dichloromethoxyphenyl and dioxidobenzoisothiazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in similar compounds.

Properties

Molecular Formula

C15H11Cl2NO4S

Molecular Weight

372.2 g/mol

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)methanone

InChI

InChI=1S/C15H11Cl2NO4S/c1-22-14-11(16)6-10(7-12(14)17)15(19)18-8-9-4-2-3-5-13(9)23(18,20)21/h2-7H,8H2,1H3

InChI Key

PXFURKRSSREDJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N2CC3=CC=CC=C3S2(=O)=O)Cl

Origin of Product

United States

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